2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol
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Overview
Description
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol is a heterocyclic compound that contains both pyrimidine and phenol functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydrazinyl group makes it a versatile intermediate for the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol typically involves the condensation of 2-phenylpyrimidine-4,6-dione with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Azides, nitroso derivatives
Reduction: Hydrazones, amines
Substitution: Halogenated or sulfonated phenol derivatives
Scientific Research Applications
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol is unique due to the presence of both hydrazinyl and phenol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry. Additionally, its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-(6-hydrazinyl-2-phenylpyrimidin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-20-15-10-13(12-8-4-5-9-14(12)21)18-16(19-15)11-6-2-1-3-7-11/h1-10,21H,17H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJSRCHKLGKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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